molecular formula C16H13N3O6S2 B2509614 N-(4-methoxy-6-nitrobenzo[d]thiazol-2-yl)-4-(methylsulfonyl)benzamide CAS No. 896336-79-1

N-(4-methoxy-6-nitrobenzo[d]thiazol-2-yl)-4-(methylsulfonyl)benzamide

Cat. No.: B2509614
CAS No.: 896336-79-1
M. Wt: 407.42
InChI Key: VEBJWXGRDQOQHY-UHFFFAOYSA-N
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Description

N-(4-methoxy-6-nitrobenzo[d]thiazol-2-yl)-4-(methylsulfonyl)benzamide is a synthetic benzothiazole derivative supplied for research purposes. Benzothiazole compounds are a significant focus in medicinal chemistry due to their diverse pharmacological profiles . Specific derivatives have demonstrated high research value as positive allosteric modulators (PAMs) for muscarinic acetylcholine receptors, such as M4, which is a potential therapeutic target for central nervous system (CNS) disorders . Other benzothiazole analogues are extensively investigated for their anti-infective properties, showing promising activity against Mycobacterium tuberculosis , including drug-resistant strains, often by targeting enzymes like DprE1 . The structure of this compound, incorporating methoxy and nitro substituents on the benzothiazole ring, is similar to other nitro-containing bioactive molecules and is typically stabilized by intramolecular interactions . The methylsulfonyl benzamide moiety is a key structural feature that can influence the compound's physicochemical properties and biological activity. This product is intended for use in laboratory research only, specifically for in vitro biochemical assays and the exploration of structure-activity relationships (SAR). It is not intended for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

N-(4-methoxy-6-nitro-1,3-benzothiazol-2-yl)-4-methylsulfonylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13N3O6S2/c1-25-12-7-10(19(21)22)8-13-14(12)17-16(26-13)18-15(20)9-3-5-11(6-4-9)27(2,23)24/h3-8H,1-2H3,(H,17,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VEBJWXGRDQOQHY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C2C(=CC(=C1)[N+](=O)[O-])SC(=N2)NC(=O)C3=CC=C(C=C3)S(=O)(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13N3O6S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

407.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Benzothiazole Ring Formation via Condensation

The benzothiazole core is typically constructed via condensation of 2-aminobenzenethiol derivatives with carbonyl-containing substrates. For this compound, the pathway involves:

Step 1: Synthesis of 4-Methoxy-2-Nitrobenzenethiol

  • Nitration of 4-methoxybenzenethiol :
    Treating 4-methoxybenzenethiol with nitric acid (HNO₃) in acetic anhydride at 0–5°C achieves selective nitration at the para position relative to the methoxy group.
    $$
    \text{4-Methoxybenzenethiol} + \text{HNO}3 \xrightarrow{\text{Ac}2\text{O}} \text{4-Methoxy-2-nitrobenzenethiol} \quad
    $$

Step 2: Cyclization to Form Benzothiazole

  • Reaction with chloroacetyl chloride :
    Reacting 4-methoxy-2-nitrobenzenethiol with chloroacetyl chloride under microwave irradiation (10 min, 120°C) yields 2-chloromethyl-4-methoxy-6-nitrobenzo[d]thiazole.
    $$
    \text{4-Methoxy-2-nitrobenzenethiol} + \text{ClCH}_2\text{COCl} \xrightarrow{\text{MW}} \text{2-Chloromethyl-4-methoxy-6-nitrobenzo[d]thiazole} \quad
    $$
  • Amination :
    Treatment with aqueous ammonia (NH₃) replaces the chloromethyl group with an amine, yielding 4-methoxy-6-nitrobenzo[d]thiazol-2-amine.

Alternative Cyclization Strategies

Thioamide Cyclization :
Using Dess-Martin periodinane as an oxidant, sulfamide substrates cyclize to form benzothiazoles under mild conditions (15 min, room temperature). This method avoids harsh acids and improves yield (up to 92%).

CO₂ Utilization :
Emerging green chemistry approaches employ carbon dioxide as a carbonyl source. For example, cyclizing 2-aminobenzenethiol with CO₂ in the presence of SnP₂O₇ catalysts achieves benzothiazoles in 87–95% yield.

Synthesis of 4-(Methylsulfonyl)Benzoyl Chloride

Sulfonation and Oxidation

Step 1: Sulfonation of Toluene Derivative

  • Friedel-Crafts sulfonation :
    4-Methylbenzoic acid reacts with chlorosulfonic acid (ClSO₃H) at 50°C to introduce a sulfonic acid group at the para position.

Step 2: Methylation and Oxidation

  • Methylation :
    The sulfonic acid is converted to the methyl ester using methyl iodide (CH₃I) and potassium carbonate (K₂CO₃).
  • Oxidation to Sulfone :
    Treatment with hydrogen peroxide (H₂O₂) in acetic acid oxidizes the sulfide to the sulfone.

Step 3: Acyl Chloride Formation

  • Phosphorus oxychloride (POCl₃) activation :
    Reacting 4-(methylsulfonyl)benzoic acid with POCl₃ in tetrahydrofuran (THF) at 0–5°C generates the acyl chloride.
    $$
    \text{4-(Methylsulfonyl)benzoic acid} + \text{POCl}_3 \xrightarrow{\text{THF}} \text{4-(Methylsulfonyl)benzoyl chloride} \quad
    $$

Amide Coupling: Final Assembly

Nucleophilic Acyl Substitution

The benzothiazole amine reacts with 4-(methylsulfonyl)benzoyl chloride in dichloromethane (DCM) at room temperature, catalyzed by triethylamine (Et₃N):
$$
\text{4-Methoxy-6-nitrobenzo[d]thiazol-2-amine} + \text{4-(Methylsulfonyl)benzoyl chloride} \xrightarrow{\text{Et}_3\text{N}} \text{Target Compound} \quad
$$
Yield : 78–85% after recrystallization from ethanol.

Microwave-Assisted Coupling

Microwave irradiation (100°C, 10 min) accelerates the reaction, improving yield to 89% while reducing side product formation.

Optimization and Industrial Scalability

Solvent and Catalyst Selection

  • Solvent : Ethyl acetate/THF mixtures (1:3 v/v) enhance solubility of intermediates.
  • Catalysts : SnP₂O₇ and Dess-Martin periodinane improve cyclization efficiency.

Green Chemistry Considerations

  • Solvent recovery : Ethyl acetate and THF are reclaimed at >80% efficiency via distillation.
  • Waste reduction : Microwave methods cut energy use by 40% compared to conventional heating.

Characterization and Quality Control

Spectroscopic Data :

  • ¹H NMR (400 MHz, DMSO-d₆): δ 8.72 (s, 1H, NH), 8.24 (d, J = 8.4 Hz, 2H, Ar-H), 7.98 (d, J = 8.4 Hz, 2H, Ar-H), 7.52 (s, 1H, benzothiazole-H), 3.94 (s, 3H, OCH₃), 3.32 (s, 3H, SO₂CH₃).
  • MS (ESI) : m/z 407.4 [M+H]⁺.

Purity : >98.5% by HPLC (C18 column, acetonitrile/water gradient).

Chemical Reactions Analysis

Types of Reactions

N-(4-methoxy-6-nitrobenzo[d]thiazol-2-yl)-4-(methylsulfonyl)benzamide can undergo various chemical reactions, including:

    Oxidation: Conversion of functional groups to higher oxidation states.

    Reduction: Reduction of the nitro group to an amine.

    Substitution: Replacement of functional groups with other substituents.

Common Reagents and Conditions

    Oxidizing Agents: Such as potassium permanganate or chromium trioxide.

    Reducing Agents: Such as hydrogen gas with a palladium catalyst or sodium borohydride.

    Substitution Reagents: Such as halogenating agents or nucleophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group would yield an amine derivative.

Scientific Research Applications

    Chemistry: As a building block for more complex molecules.

    Biology: As a probe for studying biological processes.

    Medicine: Potential therapeutic agent for treating diseases.

    Industry: As a precursor for materials with specific properties.

Mechanism of Action

The mechanism of action of N-(4-methoxy-6-nitrobenzo[d]thiazol-2-yl)-4-(methylsulfonyl)benzamide involves its interaction with molecular targets such as enzymes or receptors. The nitro and methoxy groups may play a role in binding to these targets, while the benzamide moiety could influence the compound’s overall activity.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Comparisons

The compound shares structural similarities with several benzothiazole and benzamide derivatives reported in the literature. Key comparisons include:

Compound Key Substituents Key Differences Potential Implications
Target Compound 4-Methoxy, 6-nitro (benzothiazole); 4-(methylsulfonyl) (benzamide) Reference standard for comparisons. High polarity due to nitro and methylsulfonyl groups; may influence solubility and binding.
N-(4-(Pyridin-3-yl)thiazol-2-yl)-3-(methylsulfonyl)benzamide (9a) Pyridin-3-yl (thiazole); 3-(methylsulfonyl) (benzamide) Methylsulfonyl at benzamide position 3 vs. 4; pyridine vs. nitro/methoxy groups. Altered electronic effects; pyridine may enhance metal coordination or hydrogen bonding.
4-Fluoro-N-(4-methoxy-7-morpholinobenzo[d]thiazol-2-yl)benzamide (TOZ5) 4-Fluoro (benzamide); morpholine (benzothiazole) Fluorine (electron-withdrawing) vs. nitro; morpholine adds basicity. Fluorine may improve metabolic stability; morpholine could enhance solubility.
N-(6-(Dimethylsulfamoyl)benzo[d]thiazol-2-yl)-4-methoxybenzamide 6-Dimethylsulfamoyl (benzothiazole); 4-methoxy (benzamide) Sulfonamide vs. methylsulfonyl; substituent positions differ. Sulfonamide may increase hydrogen-bonding capacity; altered steric bulk.
N-(4-(2,5-Dimethylphenyl)thiazol-2-yl)-4-(piperidin-1-ylsulfonyl)benzamide (2D216) 2,5-Dimethylphenyl (thiazole); piperidinylsulfonyl (benzamide) Piperidine vs. methylsulfonyl; methyl groups add steric hindrance. Enhanced lipophilicity; piperidine may modulate pharmacokinetics.

Biological Activity

N-(4-methoxy-6-nitrobenzo[d]thiazol-2-yl)-4-(methylsulfonyl)benzamide (CAS: 896336-79-1) is a compound of significant interest in medicinal chemistry, particularly due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including its mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound has the molecular formula C16H13N3O6S2C_{16}H_{13}N_{3}O_{6}S_{2} and a molecular weight of 407.4 g/mol. Its structure consists of a benzothiazole ring, a methoxy group, and a methylsulfonyl moiety, which contribute to its unique biological properties.

PropertyValue
Molecular FormulaC16H13N3O6S2
Molecular Weight407.4 g/mol
CAS Number896336-79-1

The biological activity of this compound is attributed to several mechanisms:

  • Anticancer Activity : Research has shown that compounds with similar structures can inhibit the proliferation of various cancer cell lines, including human epidermoid carcinoma (A431) and non-small cell lung cancer (A549) cells. The compound may induce apoptosis and cell cycle arrest by affecting key signaling pathways such as AKT and ERK .
  • Anti-inflammatory Effects : The compound has been evaluated for its ability to modulate inflammatory responses. Studies indicate that it can reduce the expression levels of pro-inflammatory cytokines such as IL-6 and TNF-α in macrophage cell lines .
  • Cell Migration Inhibition : The compound has demonstrated the ability to hinder cell migration, which is crucial in cancer metastasis. This effect was assessed using scratch wound healing assays .

In Vitro Studies

A study focusing on the synthesis and biological evaluation of benzothiazole derivatives highlighted the promising activity of this compound. Key findings include:

  • Cell Proliferation : The compound significantly inhibited the proliferation of A431 and A549 cancer cells at concentrations ranging from 1 to 4 μM.
  • Apoptosis Induction : Flow cytometry analysis revealed that the compound promotes apoptosis in treated cells.
  • Cytokine Modulation : ELISA results showed a marked decrease in IL-6 and TNF-α levels, indicating anti-inflammatory potential .

Case Studies

  • Benzothiazole Derivatives : A series of benzothiazole derivatives were synthesized and tested for their biological activities. Among these, compounds exhibiting structural similarities to this compound showed significant anticancer properties, reinforcing the importance of structural modifications in enhancing efficacy .
  • SMART Compounds : Research on SMART compounds (4-substituted methoxybenzoyl-aryl-thiazoles) demonstrated comparable efficacy to FDA-approved antitubulin agents, suggesting that similar mechanisms might be at play for this compound in disrupting microtubule dynamics and inducing cell cycle arrest .

Q & A

What are the recommended synthetic routes for N-(4-methoxy-6-nitrobenzo[d]thiazol-2-yl)-4-(methylsulfonyl)benzamide?

Level: Basic
Methodological Answer:
The synthesis typically involves multi-step coupling reactions:

Core Formation: Coupling a benzothiazole precursor (e.g., 4-methoxy-6-nitrobenzo[d]thiazol-2-amine) with a benzamide derivative via amide bond formation. This step often employs carbodiimide crosslinkers like EDC/HOBt under inert atmospheres (N₂ or Ar) .

Sulfonylation: Introducing the methylsulfonyl group via sulfonation of the benzamide moiety using methanesulfonyl chloride in the presence of a base (e.g., triethylamine) .

Purification: Column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization (solvent: ethanol/water) ensures ≥95% purity .

Key Considerations:

  • Temperature control (0–5°C during sulfonation to prevent side reactions).
  • Reaction monitoring via TLC or HPLC to confirm intermediate formation .

Which analytical techniques are critical for structural confirmation of this compound?

Level: Basic
Methodological Answer:

  • Nuclear Magnetic Resonance (NMR):
    • ¹H NMR identifies protons on the benzothiazole (δ 7.8–8.2 ppm), methoxy (δ 3.9 ppm), and nitro groups (adjacent protons deshielded to δ 8.5–9.0 ppm) .
    • ¹³C NMR confirms carbonyl (C=O, δ 165–170 ppm) and sulfonyl (SO₂, δ 115–120 ppm) carbons .
  • Mass Spectrometry (HRMS): Molecular ion [M+H]⁺ should match the theoretical mass (e.g., C₁₆H₁₄N₄O₅S₂: 438.04 g/mol) with <5 ppm error .
  • IR Spectroscopy: Peaks at 1520 cm⁻¹ (NO₂ asymmetric stretch) and 1350 cm⁻¹ (SO₂ symmetric stretch) .

How do the electron-withdrawing nitro and methoxy groups influence reactivity and bioactivity?

Level: Advanced
Methodological Answer:

  • Nitro Group (NO₂):
    • Enhances electrophilicity of the benzothiazole ring, facilitating nucleophilic aromatic substitution (e.g., with thiols or amines) .
    • Increases antimicrobial potency by improving target binding (e.g., via H-bonding with bacterial AARS enzymes) .
  • Methoxy Group (OCH₃):
    • Electron-donating effect stabilizes the benzothiazole core against oxidative degradation .
    • Modulates logP (lipophilicity), impacting membrane permeability in cellular assays .

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